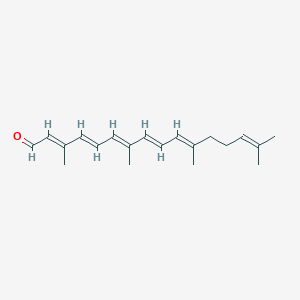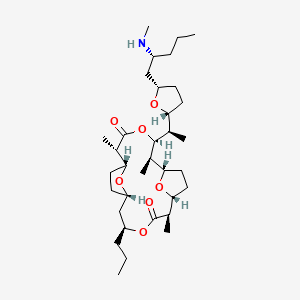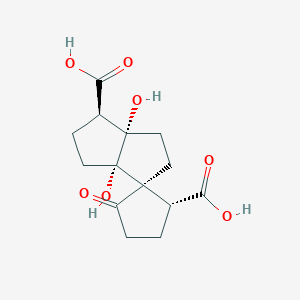
All-trans-1,6-seco-1,2-didehydroretinal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
All-trans-1,6-seco-1,2-didehydroretinal is a seco retinoid formed by fission of the cyclohexene ring with addition of a hydrogen atom at each terminal group thus created.
Wissenschaftliche Forschungsanwendungen
Role in Embryonic Development
All-trans-1,6-seco-1,2-didehydroretinal, along with its precursors and metabolites, plays a significant role in early developmental stages of organisms. Studies on Xenopus embryos have demonstrated the presence and distribution of all-trans-retinol, didehydroretinol, and all-trans-retinal, showing that these compounds do not coincide with the distribution of certain retinoic acids but share similarities with the patterns of all-trans-retinoic acid and all-trans-retinoyl beta-glucuronide (Creech Kraft et al., 1994). Another study on Xenopus embryos revealed that the embryonic metabolism of exogenous all-trans-3,4-didehydroretinol leads to significant abnormalities in posterior regions, suggesting a critical role in morphogenesis (Creech Kraft, Kimelman, & Juchau, 1995).
Analytical Techniques in Biochemistry
High-Performance Liquid Chromatography (HPLC) has been utilized to analyze compounds like all-trans-retinyl and 3,4-didehydroretinyl in tissue extracts, highlighting the importance of these compounds in biochemical research and their distribution in different body compartments (Tsin et al., 1984).
Role in Neuronal Development
Studies have shown that all-trans 3,4-didehydroretinoic acid, similar to all-trans-retinoic acid, supports the survival and differentiation of embryonic chick neurons, indicating its significance in neuronal development. The mechanism involves binding to and activation of nuclear retinoid receptors (Repa et al., 1996).
Interaction with Cellular and Nuclear Receptors
All-trans-3,4-Didehydroretinoic acid (DDRA) has been identified as a biologically active retinoid in human skin. Research indicates that DDRA interacts with cellular retinoic acid-binding proteins and nuclear all-trans-retinoic acid receptors, suggesting a significant role in the control of differentiation and tumorigenesis (Sani, Venepally, & Levin, 1997).
Biochemical and Molecular Biology Studies
The conversion of retinol to 3,4-didehydroretinol has been studied in bullfrog tadpoles, demonstrating the organism's ability to convert retinol to its didehydro derivative. This conversion is significant for understanding the biochemistry of vision and retinoid metabolism in aquatic organisms (Tsin, Alvarez, Fong, & Bridges, 1985).
Eigenschaften
Molekularformel |
C20H28O |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
(2E,4E,6E,8E,10E)-3,7,11,15-tetramethylhexadeca-2,4,6,8,10,14-hexaenal |
InChI |
InChI=1S/C20H28O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h7-9,11-16H,6,10H2,1-5H3/b12-7+,14-8+,18-11+,19-13+,20-15+ |
InChI-Schlüssel |
LQAJUQDHCUNJJY-OVWFGJEDSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=O)/C)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=O)C)C)C)C |
Synonyme |
acyclo-retinal acycloretinal |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[[(1R,2S,3S,4R)-3-(2-amino-1H-imidazol-5-yl)-2-(2-amino-5-oxo-1,4-dihydroimidazol-4-yl)-4-[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide](/img/structure/B1254021.png)


![3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7,7b-dihydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione](/img/structure/B1254025.png)

![(1S,2S,3S,11R,14S)-3-[(1S,2S,3S,11R,14S)-14-ethyl-2-hydroxy-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-2-hydroxy-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B1254028.png)




